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Triheneicosanoin

Cat. No.: B1351006
CAS No.: 26536-14-1
M. Wt: 1017.7 g/mol
InChI Key: UTPJJAGAXCDLAG-UHFFFAOYSA-N
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Description

Overview of Complex Lipid Structures in Biological Systems

Lipids are broadly defined as organic compounds that are insoluble in water but soluble in organic solvents. nih.govnih.gov Their structures are remarkably varied, giving rise to a wide array of functions. nih.gov Biological lipids can be categorized into groups such as fatty acyls, glycerolipids, glycerophospholipids, sphingolipids, sterols, and prenols. wikipedia.org Fatty acyls are a fundamental category, consisting of a hydrocarbon chain with a terminal carboxylic acid group. wikipedia.org

Glycerolipids are formed from a glycerol (B35011) backbone, and when three fatty acid molecules are esterified to this backbone, a triacylglycerol is formed. wikipedia.orgresearchgate.netresearchgate.net The complexity of lipid structures is further enhanced by the different types of fatty acids that can be incorporated, which can vary in chain length and degree of saturation (the presence of double bonds). wikipedia.orgwikipedia.org This structural diversity allows lipids to form complex assemblies like micelles and lipid bilayers, which are essential components of cell membranes. libretexts.orgfiveable.me

Academic Context of Triacylglycerol Diversity

The diversity of triacylglycerols is a significant area of academic inquiry, as the specific combination of fatty acids within a TAG molecule determines its physical and chemical properties. researchgate.netmdpi.com This diversity arises from the various fatty acids available for esterification and their specific placement on the glycerol backbone. researchgate.netwikipedia.org Research into TAG diversity is crucial for understanding the metabolic pathways that lead to their synthesis and the functional properties of fats and oils in various biological and industrial contexts. mdpi.comfrontiersin.orgresearchgate.net

The study of TAG composition is important in fields ranging from nutrition to materials science. For instance, the arrangement of fatty acids in a TAG influences its melting point, with saturated fats generally having higher melting points than unsaturated ones. wikipedia.org This has implications for the texture and stability of food products. nih.gov The specific arrangement of fatty acids is not random and is controlled by enzymes during biosynthesis. wikipedia.orgfrontiersin.org

Research Relevance of Triheneicosanoin as a Model Saturated Triacylglycerol

This compound is a triacylglycerol that consists of a glycerol molecule esterified with three molecules of heneicosanoic acid. cymitquimica.comlarodan.com Heneicosanoic acid is a saturated fatty acid with 21 carbon atoms. cymitquimica.com As a simple, saturated triacylglycerol, this compound serves as a valuable model compound in lipid research. nih.gov Its uniform structure, where all three fatty acid chains are identical, simplifies the study of the physical properties of saturated fats.

Researchers utilize this compound and other simple TAGs to investigate phenomena such as polymorphism, which is the ability of a substance to exist in multiple crystalline forms. nih.govusu.edu The different polymorphic forms (α, β', and β) of TAGs have distinct melting points and stabilities, which are critical in various applications. wikipedia.orgnih.gov this compound is also used as an internal standard in analytical chemistry, for example, in the quantification of fatty acids in food samples by gas chromatography. chemicalbook.comfujifilm.comwho.int Its stability and well-defined structure make it a reliable reference compound. cymitquimica.comchemicalbook.com

Chemical and Physical Properties of this compound

This compound is a saturated triacylglycerol with the chemical formula C66H128O6. cymitquimica.comlarodan.com Its structure consists of a central glycerol backbone to which three heneicosanoic acid molecules are attached via ester bonds. cymitquimica.com Heneicosanoic acid is a long-chain saturated fatty acid containing 21 carbon atoms. cymitquimica.com

PropertyValueSource
Molecular Formula C66H128O6 cymitquimica.comlarodan.comcymitquimica.com
Molecular Weight 1017.72 g/mol larodan.comchemicalbook.comcymitquimica.com
Physical State Solid at room temperature larodan.comcymitquimica.comcosmobiousa.com
Solubility Low solubility in water, higher in organic solvents cymitquimica.com
Melting Point Has a relatively high melting point cymitquimica.com

This table is interactive. Click on the headers to sort the data.

The long, saturated hydrocarbon chains of the heneicosanoic acid residues contribute to the hydrophobic nature of this compound. cymitquimica.com Like other long-chain fatty acid esters, it exhibits a relatively high melting point and viscosity. cymitquimica.com In research settings, it is often used in its solid form and should be stored at low temperatures, such as in a freezer, to maintain its stability. larodan.comchemicalbook.com

Polymorphism in Triacylglycerols

A significant area of research for saturated triacylglycerols like this compound is their polymorphic behavior. nih.gov Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. usu.edu For triacylglycerols, the three main polymorphic forms are α (alpha), β' (beta-prime), and β (beta), listed in order of increasing stability and melting point. wikipedia.orgnih.gov

The transition between these forms is an important consideration in the food and pharmaceutical industries, as it affects the texture, stability, and appearance of products. mdpi.com The unstable α and β' forms tend to transform into the more stable β form over time. nih.gov Studies on simple saturated TAGs have been instrumental in understanding the mechanisms of these polymorphic transformations. nih.govusu.edu

Research Applications of this compound

Due to its well-defined chemical structure and physical properties, this compound has several important applications in scientific research.

One of its primary uses is as an internal standard for the quantification of fatty acids and triacylglycerols in various samples, including human breast milk and rat heart tissue. chemicalbook.com In gas chromatography, a known amount of this compound is added to a sample, and the relative response of other lipids to this standard allows for their precise quantification. who.int

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H128O6 B1351006 Triheneicosanoin CAS No. 26536-14-1

Properties

IUPAC Name

2,3-di(henicosanoyloxy)propyl henicosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(67)70-61-63(72-66(69)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62-71-65(68)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h63H,4-62H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPJJAGAXCDLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H128O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258998
Record name Heneicosanoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1017.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol triheneicosanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26536-14-1
Record name Heneicosanoic acid, 1,2,3-propanetriyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26536-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heneicosanoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol triheneicosanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75.9 °C
Record name Glycerol triheneicosanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis and Biosynthesis Pathways of Triheneicosanoin

Chemical Synthesis Methodologies

The chemical synthesis of Triheneicosanoin, like other triacylglycerols, is primarily achieved through the direct esterification of glycerol (B35011) with heneicosanoic acid. This reaction, often referred to as Fischer esterification, involves reacting glycerol with three equivalents of heneicosanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid mdpi.comresearchgate.netjocpr.com. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the formation of the triester by removing the water produced during the reaction mdpi.com.

Alternatively, the synthesis can be performed using more reactive derivatives of heneicosanoic acid, such as its acyl chloride or acid anhydride (B1165640). The reaction of heneicosanoyl chloride or heneicosanoic anhydride with glycerol, usually in the presence of a base like pyridine, proceeds more readily and at lower temperatures than direct esterification jocpr.com.

Another approach involves the acetylation of glycerol with acetic acid, which can be adapted for longer-chain fatty acids like heneicosanoic acid researchgate.netupm.edu.mymdpi.commdpi.com. This method also typically requires a catalyst and heat. The choice of synthetic method often depends on the desired purity, yield, and scale of the production.

Table 1: Comparison of Chemical Synthesis Methodologies for Triacylglycerols

MethodologyReactantsTypical CatalystsGeneral Reaction Conditions
Direct Esterification (Fischer)Glycerol + 3 Heptadecanoic AcidSulfuric Acid, p-Toluenesulfonic AcidHigh temperature, removal of water
Acyl Chloride MethodGlycerol + 3 Heptadecanoyl ChloridePyridine or other baseLower temperature than direct esterification
Acid Anhydride MethodGlycerol + 3 Heptadecanoic AnhydrideBase or acid catalystModerate temperature

Enzymatic Synthesis Approaches

Enzymatic methods for synthesizing triacylglycerols, including this compound, offer a greener alternative to chemical synthesis, often providing higher specificity and milder reaction conditions researcher.lifenih.govmdpi.com.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that can catalyze the esterification of glycerol with fatty acids in non-aqueous or low-water environments researcher.liferesearchgate.net. The synthesis of this compound can be achieved by incubating glycerol and heneicosanoic acid with a suitable lipase (B570770) researcher.life. Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective aocs.org. The reaction equilibrium is shifted towards synthesis by removing water, which can be achieved through methods like vacuum or by using a packed-bed reactor researchgate.net.

The specificity of the lipase used is a critical factor in the enzymatic synthesis of triacylglycerols nih.gov. Lipases can exhibit different types of specificity:

Substrate specificity: Preference for certain fatty acids or alcohols.

Regiospecificity: Catalyzing esterification at specific positions on the glycerol backbone (e.g., sn-1 and sn-3 positions) plos.org.

Enantioselectivity: Differentiating between enantiomers of a chiral substrate.

While specific studies on lipases with a high affinity for heneicosanoic acid are limited, lipases are known to act on a broad range of fatty acids, and it is plausible that certain microbial or plant lipases could efficiently catalyze the synthesis of this compound researchgate.netresearchgate.netnih.gov. For instance, some lipases show a preference for long-chain fatty acids researchgate.net. The choice of lipase can, therefore, influence the yield and isomeric purity of the resulting this compound.

Hypothesized Biosynthetic Mechanisms in Biological Systems

In biological systems, the synthesis of this compound is a multi-step process that begins with the formation of its constituent fatty acid, heneicosanoic acid, followed by its incorporation into a glycerol backbone.

The biosynthesis of heneicosanoic acid, an odd-chain fatty acid, starts with a different primer than the more common even-chain fatty acids. Instead of acetyl-CoA, propionyl-CoA serves as the initial building block wikipedia.orgnih.gov. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA and can enter the Krebs cycle or be used in other metabolic pathways. For odd-chain fatty acid synthesis, propionyl-CoA directly primes the fatty acid synthase complex nih.govfrontiersin.org.

Following the initial priming with propionyl-CoA, the fatty acid chain is elongated by the sequential addition of two-carbon units derived from malonyl-CoA, in a series of reactions catalyzed by the fatty acid synthase (FAS) system nih.govfrontiersin.org. This elongation process continues until the 21-carbon chain of heneicosanoic acid is formed. The newly synthesized fatty acid is then released from the FAS complex.

Once heneicosanoic acid is synthesized and activated to its coenzyme A thioester form (heneicosanoyl-CoA) by acyl-CoA synthetases, it can be incorporated into a glycerol backbone to form this compound youtube.comnih.gov. The primary pathway for triacylglycerol synthesis in most organisms is the Kennedy pathway, or the glycerol-3-phosphate pathway libretexts.orgyoutube.com.

This pathway involves the sequential acylation of glycerol-3-phosphate:

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl group from an acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid aocs.org.

Acylglycerol-3-phosphate acyltransferase (AGPAT) then acylates the sn-2 position to yield phosphatidic acid aocs.org.

Phosphatidic acid phosphatase (PAP) removes the phosphate (B84403) group from phosphatidic acid to produce diacylglycerol (DAG) aocs.org.

Finally, diacylglycerol acyltransferase (DGAT) catalyzes the third acylation at the sn-3 position, forming triacylglycerol aocs.org.

For the synthesis of this compound, it is hypothesized that acyltransferases with specificity for long-chain, odd-numbered fatty acyl-CoAs, such as heneicosanoyl-CoA, are involved in these acylation steps.

Table 2: Key Enzymes in the Hypothesized Biosynthesis of this compound

EnzymeFunctionSubstrate(s)Product(s)
Propionyl-CoA CarboxylaseInitial carboxylation for odd-chain fatty acid synthesisPropionyl-CoAMethylmalonyl-CoA
Fatty Acid Synthase (FAS)Elongation of the fatty acid chainPropionyl-CoA, Malonyl-CoAHeneicosanoic Acid
Acyl-CoA SynthetaseActivation of heneicosanoic acidHeneicosanoic Acid, CoA, ATPHeneicosanoyl-CoA
Glycerol-3-phosphate acyltransferase (GPAT)First acylation of the glycerol backboneGlycerol-3-phosphate, Heneicosanoyl-CoA1-heneicosanoyl-glycerol-3-phosphate
Acylglycerol-3-phosphate acyltransferase (AGPAT)Second acylation of the glycerol backbone1-heneicosanoyl-glycerol-3-phosphate, Heneicosanoyl-CoA1,2-diheneicosanoyl-glycerol-3-phosphate (Phosphatidic Acid)
Phosphatidic acid phosphatase (PAP)Dephosphorylation of phosphatidic acid1,2-diheneicosanoyl-glycerol-3-phosphate1,2-diheneicosanoyl-glycerol (Diacylglycerol)
Diacylglycerol acyltransferase (DGAT)Final acylation to form triacylglycerol1,2-diheneicosanoyl-glycerol, Heneicosanoyl-CoAThis compound

Occurrence and Distribution in Diverse Biological Systems

Presence in Non-Human Animal Models

Triheneicosanoin has been employed as an internal standard for the quantification of triacylglycerols in the heart tissue of rats. caymanchem.com This application is crucial in studies investigating lipid metabolism and the accumulation of fats in animal organs. The use of a stable, known quantity of this compound allows researchers to accurately measure the levels of other fatty acids and triacylglycerols present in the tissue samples.

Identification in Plant Lipid Profiles

The analysis of lipids in plant-derived products often utilizes this compound as an internal reference material. alphalabs.co.uk For instance, in the gas chromatographic analysis of fatty acids in foods like butter and ghee, which are derived from animal milk but can be influenced by the animal's plant-based diet, this compound is added to the extracted fat before analysis. who.intnih.gov Plant lipids are diverse, including triacylglycerols used for energy storage in seeds, and glycerophospholipids and galactolipids that are essential components of cell membranes. ebsco.comaocs.orgavantiresearch.com The use of this compound as a standard facilitates the accurate measurement of the various fatty acids that constitute these complex plant lipid profiles. nih.gov

Detection in Microbial Lipid Accumulations

The study of microbial lipid metabolism also benefits from the use of this compound. For example, the fatty acid profiles of ruminant animals, which are influenced by the microflora in their rumen, can be analyzed using this compound as a standard. nih.gov Research into the effects of probiotics on lipid profiles has also involved the use of this compound for determining fatty acid concentrations, suggesting its utility in understanding the lipidomics of microbial communities. utupub.fi

Comparative Analysis of this compound Levels Across Organisms

A direct comparative analysis of endogenous this compound levels across different organisms is not extensively documented, as its primary role in research is that of an externally added standard. However, a comparative look at its application as an internal standard highlights its utility in studying lipid content in a variety of biological samples.

Biological System/SampleApplication of this compoundResearch FocusReference
Rat HeartInternal standard for triacylglycerol quantificationAnimal lipid metabolism caymanchem.com
Human Breast MilkInternal standard for fatty acid quantificationHuman nutrition and infant development caymanchem.com
Butter and GheeInternal standard for fatty acid methyl esters (FAMEs) analysisFood science and nutrition, analyzing fats from ruminant sources nih.gov
Foods (General)Internal reference material for trans-fatty acid analysisFood safety and regulation alphalabs.co.ukwho.int
Probiotic/Microbial StudiesUsed for determining fatty acid concentrationsUnderstanding the impact of microbes on lipid profiles utupub.fi

Advanced Analytical Methodologies for Triheneicosanoin Research

Sample Preparation and Extraction Protocols for Complex Lipid Matrices

Extracting lipids efficiently from intricate samples such as tissues, cells, or food products is a critical first step in the analytical workflow. researchgate.netnih.gov The choice of extraction protocol is dictated by the sample's nature and the specific lipid classes of interest. aocs.orgnih.gov For Triheneicosanoin, which is a large, nonpolar triglyceride, the goal is to effectively separate it from other lipids and non-lipid contaminants like proteins and carbohydrates.

Several established liquid-liquid extraction (LLE) methods are commonly employed for lipid analysis, each with its own advantages and drawbacks. The selection of the most suitable method often involves a trade-off between extraction efficiency, selectivity, and the complexity of the procedure.

A comparative study on various LLE methods for lipid extraction from cerebrospinal fluid, a complex biological matrix, highlighted that a modified Folch method was highly effective for a broad range of lipids. nih.gov Key parameters that require optimization for any given matrix include the solvent-to-sample ratio, temperature, and mixing times. nih.govmdpi.com For instance, using cooled solvents can significantly enhance extraction efficiency for certain lipid classes. nih.gov

Commonly evaluated LLE methods include:

Folch Method: Utilizes a chloroform (B151607)/methanol solvent mixture (2:1, v/v). It is a robust and widely used technique for total lipid extraction from animal tissues. researchgate.netnih.gov

Bligh & Dyer Method: A modification of the Folch method that uses a different ratio of chloroform/methanol/water, making it suitable for samples with high water content. nih.gov

Methyl-tert-butyl ether (MTBE) Method: This method offers a less toxic alternative to chloroform and facilitates a clearer phase separation, with lipids partitioning into the upper MTBE layer. nih.govlcms.cz It has been shown to provide excellent extraction efficiency for various lipid classes. nih.gov

BUME Method: A four-component solvent system of butanol/methanol that has also been evaluated for lipid extraction. nih.gov

Solid-Phase Extraction (SPE) presents an alternative to LLE, offering a more simplified and often automated workflow. nih.govmdpi.com SPE uses a packed cartridge with a specific sorbent to retain lipids while non-lipid components are washed away. The retained lipids, including this compound, can then be eluted with an appropriate solvent. mdpi.com This technique can provide equivalent or superior qualitative and quantitative results compared to traditional LLE methods, with the added benefits of reduced labor and time. mdpi.com

Extraction MethodSolvent SystemKey AdvantagesConsiderations
FolchChloroform/MethanolHigh efficiency for a broad range of lipids; well-established. researchgate.netnih.govUse of toxic chloroform; can be labor-intensive.
Bligh & DyerChloroform/Methanol/WaterSuitable for samples with high water content. nih.govSimilar toxicity concerns as the Folch method.
MTBEMethyl-tert-butyl ether/Methanol/WaterLess toxic than chloroform; improved phase separation. nih.govlcms.czOptimization of solvent ratios is crucial for different matrices. nih.gov
Solid-Phase Extraction (SPE)Varies (sorbent-based)Simplified protocol, high throughput, reduced solvent use. nih.govmdpi.comRequires method development to select the optimal sorbent and elution solvents. mdpi.com

Derivatization is a chemical modification process employed to enhance the analytical properties of a target compound, making it more suitable for separation and detection. xjtu.edu.cnnih.gov For triglycerides like this compound, derivatization is often a necessary step, particularly for Gas Chromatography (GC) analysis.

The most common derivatization strategy for the analysis of fatty acids within triglycerides is transesterification to form Fatty Acid Methyl Esters (FAMEs). mdpi.com In this process, the triglyceride is reacted with an alcohol (typically methanol) in the presence of a catalyst to cleave the fatty acids from the glycerol (B35011) backbone and convert them into their corresponding methyl esters. This process is crucial because FAMEs are more volatile and less polar than the parent triglyceride, making them ideal for GC analysis. nih.gov

For High-Performance Liquid Chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore into the molecule, which significantly enhances detection sensitivity, especially when using UV-Vis or fluorescence detectors. xjtu.edu.cnnih.gov While triglycerides themselves lack strong UV-absorbing groups, derivatization can overcome this limitation. xjtu.edu.cn Various reagents, such as those containing rhodamine, have been used for triterpenoids, a class of compounds with similar detection challenges, to improve their response in HPLC analysis. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. openaccessjournals.comphenomenex.com For this compound, both gas and liquid chromatography techniques are applicable, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography is a powerful and highly sensitive technique for the analysis of volatile and semi-volatile compounds. nih.govopenaccessjournals.com While intact triglycerides like this compound are generally not volatile enough for direct GC analysis, the technique is extensively used for analyzing their fatty acid composition after derivatization to FAMEs. mdpi.com

In a typical workflow, a lipid extract containing this compound is first subjected to saponification and methylation. nih.gov The resulting mixture of FAMEs is then injected into the GC system. The FAMEs are separated based on their boiling points and polarity on a long capillary column. nih.gov A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection and quantification.

This compound itself can serve as an internal standard in such analyses. For example, in a study analyzing fatty acids in food, this compound was added to the extracted fat before the methylation step. mdpi.com Because heneicosanoic acid (C21:0) is uncommon in most biological samples, its methyl ester can be easily identified in the chromatogram and used as a reference to quantify the other fatty acids present.

ParameterDescriptionRelevance to this compound Analysis
Sample PreparationTransesterification to Fatty Acid Methyl Esters (FAMEs). mdpi.comConverts the non-volatile triglyceride into volatile FAMEs suitable for GC.
ColumnHigh-polarity fused silica (B1680970) capillary column. researchgate.netProvides good resolution and thermal stability for separating complex FAME mixtures. nih.gov
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS). mdpi.comFID provides quantitative data, while MS provides both quantification and structural identification.
Internal StandardThis compound can be used as an internal standard. mdpi.comnih.govThe resulting heneicosanoic acid methyl ester provides a reference for accurate quantification of other fatty acids.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing non-volatile compounds like this compound in their intact form. thermofisher.comnih.gov HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for lipid analysis. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Triglycerides are separated based on their hydrophobicity, which is determined by their chain length and degree of unsaturation. aocs.org Longer-chain and more saturated triglycerides are retained longer on the column.

Due to the lack of a strong UV chromophore in triglycerides, detection can be challenging. xjtu.edu.cn Therefore, HPLC systems for lipid analysis are often equipped with more universal detectors, such as:

Evaporative Light Scattering Detector (ELSD) : This detector nebulizes the eluent and measures the light scattered by the dried analyte particles, providing a response proportional to the mass of the analyte.

Charged Aerosol Detector (CAD) : Similar to ELSD, it generates charged particles from the analyte and measures the electrical charge, offering near-uniform response for non-volatile compounds.

Mass Spectrometry (MS) : Coupling HPLC with MS (LC-MS) is the most powerful approach. nih.gov It provides not only sensitive detection but also molecular weight and structural information, allowing for unambiguous identification of this compound among other co-eluting lipids. aocs.org

Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes and higher operating pressures, offers significantly faster analysis times and improved resolution compared to conventional HPLC. thermofisher.com

For exceptionally complex lipid matrices, one-dimensional chromatography may not provide sufficient resolution to separate all components. numberanalytics.comshimadzu.ru Multidimensional chromatography, which combines two or more independent separation mechanisms, offers vastly increased peak capacity and resolving power. nist.gov

The most common forms are comprehensive two-dimensional GC (GCxGC) and comprehensive two-dimensional LC (LCxLC). In these techniques, the effluent from the first dimension column is systematically transferred to a second, orthogonal column for further separation. nist.govchromatographyonline.com For example, in LCxLC analysis of lipids, the first dimension might separate triglycerides by class using normal-phase or silver-ion chromatography, while the second dimension uses reversed-phase chromatography to separate the individual molecular species within each class. chromatographyonline.com

This enhanced separation power is invaluable for lipidomics research, where hundreds or thousands of individual lipid species may be present in a single sample. researchgate.net By spreading the peaks across a two-dimensional plane, multidimensional chromatography can resolve this compound from isomers and other closely related triglycerides that would co-elute in a one-dimensional separation, enabling more accurate identification and quantification. nist.gov

Mass Spectrometry (MS) Based Characterization

Mass spectrometry (MS) stands as a cornerstone in the analytical toolkit for the characterization of lipids like this compound. It offers high sensitivity and the ability to determine the molecular weight and elucidate the structure of molecules. When coupled with chromatographic techniques, its specificity and quantitative power are significantly enhanced.

GC-MS for this compound Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. measurlabs.com For triglycerides like this compound, a derivatization step is typically required to convert them into less polar and more volatile fatty acid methyl esters (FAMEs). who.int

The process involves the extraction of lipids from a sample, followed by methylation. In this procedure, this compound, if used as an internal standard, is added to the sample before extraction. who.int The extracted fat is then converted to FAMEs. who.int These FAMEs are subsequently separated by a GC using a capillary column. who.int The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for identification.

For quantification, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the analyte. nih.gov This enhances the sensitivity of the assay. nih.gov The quantification of fatty acids is then performed by comparing the peak area of the analyte to that of the internal standard, such as the FAME derived from this compound. who.int GC-MS methods can be validated to demonstrate linearity, with defined limits of detection (LOD) and quantification (LOQ) for the analytes in various matrices. scholars.direct

Table 1: GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis This table is a representative example of typical GC-MS parameters and does not represent a specific analysis of this compound.

ParameterTypical SettingPurpose
Column100-meter fused silica capillary column (e.g., SP-2560 or CP-Sil 88) who.intSeparation of FAMEs based on chain length, unsaturation, and geometry. who.int
Injection Volume1 µL who.intIntroduction of the sample into the GC system.
Carrier GasHelium or HydrogenTransports the sample through the column.
Ionization ModeElectron Ionization (EI)Fragmentation of FAMEs for structural information. lipidmaps.org
Detection ModeSingle Ion Monitoring (SIM) nih.govEnhances sensitivity and specificity for target analytes. nih.gov
Internal StandardThis compound (21:0 TAG) who.intFor accurate quantification of fatty acids. who.int

Liquid Chromatography-Mass Spectrometry (LC-MS) in Lipidomics

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique in lipidomics, allowing for the analysis of a wide range of lipid species, including intact triglycerides like this compound, directly from complex biological mixtures. nih.govnih.gov Unlike GC-MS, LC-MS often does not require derivatization, enabling the analysis of the intact molecule.

In an LC-MS workflow, lipids are first extracted from the sample. nih.gov The lipid extract is then injected into a liquid chromatograph, where different lipid classes are separated based on their physicochemical properties, such as polarity. allumiqs.com The separated lipids then enter the mass spectrometer for ionization and detection. allumiqs.com This approach is highly sensitive and can provide a comprehensive profile of the lipids present in a sample. nih.gov Both untargeted and targeted lipidomics approaches can be employed. allumiqs.com Untargeted methods aim to detect and relatively quantify as many lipids as possible, while targeted methods focus on the accurate quantification of specific lipids of interest. allumiqs.com

The development of ultra-high-performance liquid chromatography (UPLC) has significantly increased the throughput of LC-MS-based lipidomics, allowing for the analysis of over 100 samples per day. nih.gov

Table 2: Comparison of Targeted and Untargeted LC-MS Lipidomics

FeatureTargeted LipidomicsUntargeted Lipidomics
GoalAccurate quantification of a limited number of known lipids. allumiqs.comRelative quantification of all detectable lipids in a sample. allumiqs.com
AccuracyHigh allumiqs.comLower than targeted methods. allumiqs.com
CoverageLimited to predefined lipids. allumiqs.comBroad, aiming for comprehensive profiling. allumiqs.com
ApplicationHypothesis testing, clinical biomarker validation.Hypothesis generation, discovery of new lipid biomarkers. allumiqs.com

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like triglycerides. wikipedia.orgmetwarebio.com It is a common ion source used in LC-MS. wikipedia.org In ESI, a high voltage is applied to a liquid to create an aerosol, which leads to the formation of gas-phase ions from the molecules in solution. wikipedia.org

A key advantage of ESI is that it typically produces minimal fragmentation, meaning the molecular ion is often observed. wikipedia.org This allows for the straightforward determination of the molecular weight of the analyte. For triglycerides like this compound, ESI often produces protonated molecules [M+H]⁺ or adducts with other cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. uvic.ca The ability to generate multiply charged ions also effectively extends the mass range of the mass analyzer. wikipedia.org

ESI-MS can be used for the structural study and quantitative measurement of metabolites in complex biological samples. nih.gov The technique's ability to preserve non-covalent interactions also allows for the study of lipid-protein and other molecular complexes. metwarebio.com

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four decimal places. currenta.de This precision allows for the determination of the elemental composition of a molecule with high confidence. mdpi.com For a compound like this compound (C₆₆H₁₂₈O₆), HRMS can confirm its elemental formula by providing a mass measurement that is very close to its theoretical exact mass.

In addition to accurate mass measurement of the molecular ion, HRMS is also used to analyze the fragment ions produced in the mass spectrometer (MS/MS). mdpi.com By determining the elemental composition of these fragments, valuable information about the structure of the original molecule can be obtained. currenta.de This is a powerful tool for the structural elucidation of unknown compounds and for confirming the identity of known compounds in complex mixtures. clariant.com When combined with separation techniques like LC or GC, HRMS can provide structural information on components present even at very low concentrations. clariant.com

Table 3: Key Features of High-Resolution Mass Spectrometry for Structural Elucidation

FeatureDescriptionApplication to this compound
Mass AccuracyMeasures mass to 4 decimal places, enabling the determination of elemental formulas. currenta.deConfirms the elemental composition of C₆₆H₁₂₈O₆.
ResolutionAbility to resolve isotopic patterns, which are specific to an elemental composition. currenta.deProvides additional confirmation of the elemental formula.
Fragment Analysis (MS/MS)Generates and accurately measures the mass of fragment ions, providing structural information. currenta.demdpi.comElucidates the fatty acid composition and their positions on the glycerol backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique used for the structural elucidation of organic compounds. mdpi.comlibretexts.org It is based on the magnetic properties of atomic nuclei. wikipedia.org For a molecule like this compound, both ¹H and ¹³C NMR spectroscopy provide detailed information about its chemical structure. aocs.org

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environment. The chemical shift of a proton is indicative of its electronic environment, and the integration of the signal is proportional to the number of protons of that type. Spin-spin coupling patterns can reveal the connectivity of atoms within the molecule. libretexts.org

Application as an Internal Standard in Quantitative Lipid Analysis

This compound is widely used as an internal standard (IS) in the quantitative analysis of fatty acids and triglycerides in various biological and food samples. who.intcaymanchem.comfujifilm.com An internal standard is a compound that is added in a known amount to a sample before analysis. lipidmaps.org By comparing the response of the analyte to the response of the internal standard, more accurate and precise quantification can be achieved, as it corrects for variations in sample preparation, extraction, and instrument response. lipidmaps.org

This compound is a suitable internal standard for lipid analysis for several reasons:

It is a triglyceride, and thus has similar chemical and physical properties to the analytes of interest in many lipidomic studies.

The fatty acid it contains, heneicosanoic acid (21:0), has an odd number of carbon atoms. Odd-chain fatty acids are generally found in very low concentrations in most biological samples, minimizing the risk of interference from endogenous compounds. lipidmaps.org

It is commercially available in high purity. who.int

It has been used as an internal standard for the quantification of fatty acids in human breast milk and for the analysis of trans fatty acids in foods. who.intcaymanchem.com In these methods, a known amount of this compound is added to the sample, and after lipid extraction and derivatization to FAMEs, the samples are analyzed by GC-MS. who.int The concentration of the target fatty acids is then calculated relative to the concentration of the heneicosanoic acid methyl ester derived from the this compound internal standard. who.int

Table 4: Applications of this compound as an Internal Standard

ApplicationSample MatrixAnalytical TechniqueReference
Quantification of fatty acidsHuman breast milkNot specified caymanchem.com
Quantification of triacylglycerolsRat heartNot specified caymanchem.com
Measurement of trans fatty acidsFoodsGC-MS who.int
Quantification of fatty acidsMilk samplesNot specified medchemexpress.com

Calibration and Response Factor Determination

The accurate quantification of this compound necessitates the establishment of a reliable calibration curve. This is typically achieved by preparing a series of standard solutions of this compound at varying concentrations. who.int For instance, a standard solution of this compound (purity >99%) can be prepared at a concentration of 5.0 mg/mL in chloroform. who.int In many chromatographic methods, such as gas chromatography with flame ionization detection (GC-FID), at least five calibration standards and a blank are utilized to construct the calibration curve. epa.gov A key performance indicator for the calibration curve is the correlation coefficient (R²), which must be at least 0.995 to ensure linearity. epa.gov

In addition to a standard calibration curve, the concept of a response factor is crucial, particularly in techniques like GC-FID. The FID does not respond equally to all molecules; its response is primarily to active carbon atoms. who.int Shorter-chain fatty acids, for example, will elicit a lower response compared to longer-chain fatty acids. who.int To correct for this discrepancy and ensure optimal accuracy, a theoretical flame ionization detector response factor (TCF) is applied. who.intiteh.ai This factor is calculated relative to an internal standard, which for the analysis of many fats and oils is often this compound itself (C21:0 TAG). who.intwho.int The use of an internal standard like this compound allows for the correction of variations in the analytical process and improves the accuracy of quantification. who.int

The selection of an appropriate internal standard is critical and must be done carefully, ensuring it is not naturally present in the sample and is well-resolved from other components in the chromatogram. who.int While this compound is a common choice, in specific cases, such as the analysis of partially hydrogenated vegetable oils containing conjugated linoleic acid (CLA) isomers, other standards like tritridecanoin (B53317) may be more suitable to avoid analytical interferences. who.int

ParameterRecommended Value/ProcedureSource
Purity of Standard >99% who.intlarodan.com
Calibration Points Minimum of 5 standards plus a blank epa.gov
Correlation Coefficient (R²) ≥ 0.995 epa.gov
Internal Standard This compound (C21:0 TAG) is commonly used who.intwho.int
Correction Factor Theoretical Flame Ionization Detector Response Factor (TCF) who.intiteh.ai

Method Validation for Reproducibility and Accuracy

Once an analytical method is developed, it must undergo a rigorous validation process to demonstrate its suitability for its intended purpose. europa.eu This validation ensures that the method is both reproducible and accurate, providing confidence in the generated data. The key parameters for method validation, as outlined by international guidelines, include accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). labmanager.commdpi.com

Accuracy refers to the closeness of the measured value to the true value. labmanager.com It can be assessed by analyzing a sample with a known concentration of this compound and comparing the measured concentration to the actual concentration. In some cases, accuracy can be inferred if precision, linearity, and specificity have been established. europa.eu

Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. labmanager.com Precision is typically assessed at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. europa.eu

For a method to be considered precise, the relative standard deviation (RSD) of the results should be within acceptable limits. For example, in the validation of a method for a compound in spinach samples, the precision was found to be less than 3% for intraday and 6% for interday measurements. mdpi.com

Reproducibility assesses the precision between different laboratories. While not always a requirement for routine analysis within a single lab, it is crucial for standardizing methods across multiple research sites. researchgate.net

Validation ParameterDescriptionKey ConsiderationsSource
Accuracy Closeness of the test results to the true value.Can be inferred from precision, linearity, and specificity. europa.eulabmanager.com
Precision The degree of repeatability under normal operating conditions.Assessed through repeatability (intra-day) and intermediate precision (inter-day). europa.eulabmanager.com
Specificity Ability to assess the analyte unequivocally in the presence of other components.Important for complex matrices to avoid interference. europa.eu
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Confirmed by a high correlation coefficient (e.g., ≥ 0.995). epa.govmdpi.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Important for trace analysis. mdpi.com
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Defines the lower limit of the method's useful range. mdpi.com

Biological Significance and Metabolic Interplay of Triheneicosanoin

Investigation of Triacylglycerol Metabolism Pathways

The metabolism of triacylglycerol, such as triheneicosanoin, is a fundamental biological process for energy storage in most living organisms. nih.gov The primary pathways for TAG biosynthesis are the sn-glycerol-3-phosphate and dihydroxyacetone phosphate (B84403) pathways, which are predominant in the liver and adipose tissue, along with a monoacylglycerol pathway in the intestines. libretexts.org

The synthesis of TAGs begins with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid. nih.govphysiology.org This is followed by another acylation by acyl-CoA:1-acylglycerol-3-phosphate acyltransferase (AGPAT) to produce phosphatidic acid. nih.gov Phosphatidic acid is then dephosphorylated by phosphatidic acid phosphohydrolase (PAP) to yield diacylglycerol (DAG). nih.govnih.gov The final and committed step in TAG biosynthesis is the acylation of DAG by acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes, resulting in the formation of a triacylglycerol like this compound. nih.govnih.gov

Conversely, the breakdown of TAGs, a process known as lipolysis, is primarily carried out by lipases. In the digestive system, pancreatic lipase (B570770) hydrolyzes TAGs into fatty acids and monoacylglycerols for absorption. Within cells, hormone-sensitive lipase and other lipases mobilize stored TAGs from lipid droplets to release fatty acids for energy production or other metabolic needs. libretexts.org

Role in Cellular Lipid Homeostasis

Triacylglycerols are central to maintaining cellular lipid homeostasis by serving as a protected reservoir for fatty acids. nih.gov Storing fatty acids in the form of TAGs within lipid droplets prevents the potential toxicity of free fatty acids and their acyl-CoA derivatives, which can damage cellular membranes. nih.govnih.gov

The synthesis and degradation of TAGs are tightly regulated to meet the cell's energy and structural needs. nih.gov Lipid droplets and peroxisomes are key organelles in managing the flux and availability of fatty acids and sterols. nih.gov The dynamic process of TAG metabolism not only controls energy balance but also generates lipid intermediates like diacylglycerol and phosphatidic acid, which can act as signaling molecules in various cellular pathways. nih.gov This intricate regulation ensures that cells can adapt to changing metabolic conditions, either by storing excess energy as TAGs or by mobilizing these stores when energy is required. nih.govbiorxiv.org

Enzymatic Transformations and Regulation within Lipid Pathways

The metabolic pathways of triacylglycerols are governed by a suite of enzymes that catalyze their synthesis and breakdown, and are subject to complex regulatory mechanisms.

Enzyme Kinetics of this compound Hydrolysis

The hydrolysis of triacylglycerols like this compound is catalyzed by lipases. The rate of this enzymatic reaction is influenced by several factors, including the structure of the substrate, the specific properties of the enzyme, and the conditions of the reaction environment. nih.govhelsinki.firesearchgate.netmdpi.com For instance, the presence of inhibitors such as lignin (B12514952) can non-productively bind to enzymes and hinder the hydrolysis process. helsinki.fi

The kinetics of lipase-catalyzed hydrolysis can be described by the Michaelis-Menten model, characterized by the parameters Km (Michaelis constant) and kcat (catalytic constant). frontiersin.org Km represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. frontiersin.org A lower Km value suggests a higher affinity. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. frontiersin.org The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. frontiersin.org Studies on various lipases have shown that their activity and substrate preference can be significantly altered by modifying the enzyme's structure, for example, through lid-swapping techniques which can impact these kinetic parameters. frontiersin.org

Enzymes Modifying Fatty Acyl Chains Associated with this compound

While specific data on enzymes acting directly on the heneicosanoyl chains of this compound is limited, the general principles of fatty acid modification are well-established. The fatty acyl chains of triacylglycerols can be modified through various enzymatic reactions, including desaturation and elongation.

Desaturases introduce double bonds into fatty acid chains, converting saturated fatty acids into unsaturated ones. Elongases are responsible for extending the length of fatty acid chains. These modifications are crucial for producing a diverse range of fatty acids required for various cellular functions.

Furthermore, lipases play a key role in modifying the fatty acid composition of triacylglycerols through interesterification reactions. nih.govocl-journal.org This process involves the exchange of fatty acids between different triacylglycerol molecules, leading to the formation of "structured lipids" with desired physical and nutritional properties. nih.govnagoya-u.jpocl-journal.org For example, 1,3-regiospecific lipases, such as that from Rhizomucor miehei, can be used to specifically incorporate certain fatty acids, like behenic acid, at the sn-1 and sn-3 positions of a triacylglycerol. nih.gov

The following table provides examples of enzymes involved in lipid modification and their general functions:

Enzyme FamilyGeneral Function
Lipases Catalyze the hydrolysis and synthesis of ester bonds in triacylglycerols. uliege.be
Desaturases Introduce double bonds into fatty acyl chains.
Elongases Extend the carbon chain length of fatty acids.
Acyltransferases Transfer acyl groups to acceptor molecules, key in TAG synthesis. nih.gov

Regulatory Mechanisms of Triacylglycerol Biosynthesis and Degradation

The biosynthesis and degradation of triacylglycerols are under strict hormonal and metabolic control to maintain energy balance. Insulin (B600854), for example, promotes TAG synthesis by upregulating key enzymes like glycerol-3-phosphate acyltransferase 1 (GPAT1). physiology.org Conversely, during fasting or in diabetic states, the activities of lipogenic enzymes are reduced. physiology.org

AMP-activated protein kinase (AMPK), a cellular energy sensor, plays a crucial role in regulating the partitioning of fatty acids between synthesis and degradation. physiology.org When cellular energy levels are low, AMPK is activated and inhibits TAG synthesis while promoting fatty acid oxidation to generate ATP. physiology.org

The expression of genes encoding enzymes involved in TAG metabolism, such as DGAT, is also regulated at the mRNA level. nih.gov For instance, sterol-regulatory-element-binding proteins (SREBPs) are key transcription factors that control the expression of genes involved in lipid synthesis. nih.gov In certain contexts, like in tumor-infiltrating regulatory T cells, the SREBP pathway is upregulated, leading to increased lipid synthesis. nih.gov

Hormone-sensitive lipase, a key enzyme in the mobilization of stored TAGs, is regulated by hormones like insulin and noradrenaline through a phosphorylation/dephosphorylation mechanism. libretexts.org Phosphorylation by cAMP-protein kinase increases its activity and causes it to move to the lipid droplet to initiate hydrolysis. libretexts.org

Substrate Specificity of Lipid-Modifying Enzymes Towards this compound

The specificity of lipases is a critical factor in their function and is determined by the enzyme's molecular properties, the substrate's structure, and the factors influencing their binding. nih.gov Lipases can exhibit several types of specificity, including substrate specificity (preference for tri-, di-, or monoacylglycerols), positional specificity (acting on primary or secondary esters), and fatty acid specificity (preference for certain fatty acids). nih.gov

While direct studies on the substrate specificity of various lipases for this compound are not extensively documented, general principles can be inferred. Lipases from different sources show varied preferences for fatty acids of different chain lengths and degrees of saturation. uliege.beplos.org For example, some lipases show a higher preference for saturated fatty acids, while others, like the lipase from Geotrichum candidum, have a marked specificity for long-chain fatty acids with a cis-9 double bond. ocl-journal.orgplos.org

The specificity of a lipase can be engineered to alter its preference for certain fatty acids. plos.orgmdpi.com By modifying the amino acid sequence in the binding pocket or lid region of the enzyme, researchers can enhance its selectivity for or against particular fatty acids, such as omega-3 fatty acids. plos.orgmdpi.com This highlights the potential to tailor lipases for specific applications, including the modification of triacylglycerols containing specific fatty acids like heneicosanoic acid.

The following table summarizes the different types of lipase specificity:

Type of SpecificityDescriptionExample Lipases
Substrate Specificity Differential rates of hydrolysis for tri-, di-, and monoacylglycerols. nih.govPancreatic lipase, post-heparin plasma lipases. nih.gov
Positional Specificity Preference for hydrolyzing ester bonds at specific positions on the glycerol (B35011) backbone (e.g., sn-1 and sn-3). nih.govPancreatic lipase (sn-1,3 specific), Geotrichum candidum lipase (sn-2 specific). nih.gov
Fatty Acid Specificity Preference for fatty acids with specific chain lengths or degrees of saturation. nih.govGeotrichum candidum lipase (prefers unsaturated fatty acids). nih.gov
Stereospecificity Faster hydrolysis of one sn-primary ester over the other. nih.govHuman and rat lingual lipases (sn-3 specific). nih.gov

Applications in Lipidomics and Metabolomics Research

Targeted Lipidomics Profiling of Triheneicosanoin

Targeted lipidomics aims to accurately quantify a predefined set of lipid molecules. d-nb.infoavantiresearch.com In this context, the primary application of this compound is its use as an internal standard (IS). acs.orgnih.gov Because odd-chain fatty acids and their corresponding triglycerides are not typically abundant in mammalian tissues, this compound can be added in a known quantity to a biological sample at the beginning of the extraction process. uni-graz.atacs.orgcaymanchem.com This "spiking" allows for the correction of sample loss during preparation and variations in instrument response, thereby enabling precise and accurate absolute quantification of other, more common, triacylglycerols. caymanchem.comnih.gov

The process involves extracting lipids from a sample spiked with this compound. For triglyceride analysis, the lipids are often separated using techniques like gas chromatography (GC) or liquid chromatography (LC), followed by detection with mass spectrometry (MS). nih.govwho.int The signal intensity of the endogenous lipids is measured relative to the known concentration of the this compound internal standard. avantiresearch.com For GC-MS analysis, the triacylglycerol is first converted into its constituent fatty acid methyl esters (FAMEs) through a methylation process. who.int

Table 1: Characteristics of this compound as an Internal Standard in Targeted Lipidomics

PropertyDescriptionRelevance in Targeted Lipidomics
Chemical Structure A triacylglycerol with three C21:0 fatty acyl chains. larodan.comThe odd-carbon chain length is rare in most biological systems, preventing interference with the measurement of endogenous even-chain lipids. acs.orgnih.gov
Purity Commercially available in high purity (>99%). larodan.comHigh purity is essential for accurate standard concentration and reliable quantification.
Chemical Stability As a saturated triglyceride, it is chemically stable. uni-graz.atEnsures stability during sample storage, extraction, and analysis.
Ionization Forms predictable adducts (e.g., [M+NH4]+) in mass spectrometry. acs.orgAllows for sensitive and specific detection using targeted methods like Multiple Reaction Monitoring (MRM). lcms.cz

Table 2: Illustrative Research Findings from a Targeted Lipidomics Study Using an Odd-Chain TAG Internal Standard

Analyte (Endogenous TAG)Control Group (pmol/mg tissue)Treatment Group (pmol/mg tissue)Fold ChangeSignificance (p-value)
Tripalmitin (C16:0/16:0/16:0) 150.5 ± 12.1225.8 ± 18.31.50<0.01
Triolein (C18:1/18:1/18:1) 450.2 ± 35.7398.1 ± 30.50.88>0.05
Tristearin (C18:0/18:0/18:0) 85.3 ± 7.9142.6 ± 11.41.67<0.01
Data is hypothetical and for illustrative purposes only. Quantification is achieved by relating analyte peak areas to the peak area of a known amount of an odd-chain internal standard like this compound.

Untargeted Lipidomics Approaches Incorporating this compound Reference Data

Untargeted lipidomics seeks to comprehensively profile all detectable lipids in a sample to discover novel biomarkers or metabolic changes. d-nb.infomdpi.com The accurate identification of thousands of lipid species detected in such an experiment is a significant challenge. This process relies heavily on matching the experimental data (e.g., mass-to-charge ratio, retention time, and fragmentation pattern) against spectral libraries built from high-purity reference standards. d-nb.infonih.gov

This compound, as a well-characterized, high-purity compound, serves as an ideal reference standard for building these libraries. larodan.com Its inclusion helps to:

Confirm Odd-Chain Lipid Identities: The reference spectrum of this compound provides a definitive benchmark for identifying other endogenous or exogenous odd-chain triacylglycerols in complex samples. nih.gov

Improve Chromatographic Alignment: Its distinct retention time in liquid chromatography helps to anchor the retention time map, improving the alignment and identification of other lipids across different samples. uni-graz.at

Enhance Annotation Software: The fragmentation data (MS/MS spectrum) from this compound can be incorporated into lipidomics software databases, improving the accuracy of automated lipid annotation algorithms. d-nb.info This is crucial for distinguishing odd-chain TAGs from other lipid classes that might have similar masses.

Table 3: Reference Data Provided by this compound for Lipidomics Databases

Data TypeInformation ProvidedApplication in Untargeted Lipidomics
Accurate Mass & Formula C₆₆H₁₂₈O₆ (MW: 1017.72). larodan.comPrecise mass measurement is the primary filter for putative lipid identification.
Retention Time (RT) Specific elution time under defined LC conditions.Aids in distinguishing isomers and aligning data from multiple runs. uni-graz.at
MS/MS Fragmentation Spectrum Characteristic neutral losses of heneicosanoic acid and fragment ions.Provides structural confirmation, allowing for confident annotation of the fatty acyl composition. nih.gov

Integration of this compound Data in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of reactions within metabolic networks. medchemexpress.comcreative-proteomics.com It typically employs stable isotope tracers, such as compounds labeled with ¹³C or ¹⁵N, to follow the path of atoms through metabolic pathways. frontiersin.orgnih.gov

While direct MFA studies using this compound are not widely documented, a ¹³C-labeled version of the compound or its constituent fatty acid (heneicosanoic acid) represents a potent, yet underutilized, tool for specific metabolic investigations. By introducing ¹³C-Triheneicosanoin to a biological system, researchers could trace the metabolic fate of an exogenous odd-chain fatty acid.

Key research questions that could be addressed include:

The rate of uptake and incorporation into cellular lipid pools.

The flux through the β-oxidation pathway. Unlike even-chain fatty acids which yield acetyl-CoA, the final round of β-oxidation of an odd-chain fatty acid produces propionyl-CoA, which enters the Krebs cycle via a different route (as succinyl-CoA). frontiersin.org

The extent to which its carbon backbone is recycled for the synthesis of other metabolites.

This approach would be particularly valuable for studying diseases involving altered fatty acid metabolism or for investigating the metabolic contributions of gut microbiota, which are known producers of odd-chain fatty acids. mdpi.comnih.gov

Table 4: Hypothetical Experimental Design for an MFA Study Using ¹³C-Labeled this compound

StepDescriptionData Output
1. Tracer Administration Introduce ¹³C-labeled this compound (e.g., [¹³C₆₆]-Triheneicosanoin) to cell culture or an animal model.-
2. Sample Collection Collect samples at various time points.-
3. Metabolite Extraction Extract intracellular metabolites.-
4. Mass Spectrometry Analysis Analyze extracts using LC-MS to measure the mass isotopomer distribution (the pattern of ¹³C labeling) in downstream metabolites (e.g., Krebs cycle intermediates, amino acids, other lipids).Mass spectra showing the incorporation of ¹³C into various molecules.
5. Flux Calculation Use computational models to calculate the intracellular reaction rates that best explain the observed labeling patterns. plos.orgA quantitative map of metabolic fluxes, revealing the activity of the odd-chain fatty acid oxidation pathway.

Contributions to Understanding Lipid Droplet Dynamics

Lipid droplets (LDs) are cellular organelles responsible for storing neutral lipids, primarily triacylglycerols and sterol esters, to buffer cells against fluctuations in nutrient availability and prevent fatty acid-induced toxicity. nih.govwikipedia.orgnih.gov The lifecycle of LDs—including their formation at the endoplasmic reticulum, growth, and mobilization of stored lipids (lipolysis)—is a highly dynamic and regulated process. frontiersin.orgnih.gov

This compound serves as a valuable probe for dissecting these dynamics. As a triacylglycerol, it can be readily incorporated into the core of lipid droplets. frontiersin.org Researchers can use this compound, particularly fluorescently-tagged or isotope-labeled versions, to:

Trace LD Biogenesis: By supplying cells with labeled heneicosanoic acid or this compound, one can monitor the rate of its esterification into TAG and its incorporation into newly forming LDs. frontiersin.orgnih.gov

Monitor Inter-organellar Contacts: Following the movement of the labeled lipid allows for the study of lipid transfer between LDs and other organelles, such as mitochondria (for β-oxidation) or the endoplasmic reticulum. embopress.orgfrontiersin.org

Differentiate Lipid Pools: Using an odd-chain triglyceride helps to distinguish the metabolism of exogenously supplied lipids from the endogenous, predominantly even-chain, lipid pools. This allows for precise tracking of how cells process and store dietary fatty acids. frontiersin.org

Studies using odd-chain fatty acids have shown they are incorporated into cellular triglycerides and stored in lipid droplets, providing a protective mechanism against the potential lipotoxicity of certain fatty acids. mdpi.comfrontiersin.org

Table 5: Using this compound as a Research Tool in Lipid Droplet Biology

Research AreaExperimental ApproachInsights Gained
LD Formation Supplying cells with ¹³C-heneicosanoic acid and measuring its incorporation into ¹³C-Triheneicosanoin within LDs over time.Quantification of the rate of TAG synthesis and LD biogenesis. biorxiv.org
Lipolysis Pre-loading LDs with this compound and then stimulating lipolysis (e.g., through nutrient starvation), followed by measurement of its depletion.Determination of the mobilization rate of specific stored lipids.
Lipid Trafficking Using a fluorescently labeled heneicosanoic acid to form fluorescent this compound within LDs and tracking its movement to mitochondria via live-cell imaging.Visualization of the dynamics of LD-mitochondria contact sites and fatty acid transfer for energy production. embopress.org

Advanced Research Avenues and Methodological Development

Isotope Labeling Strategies for Tracing Triheneicosanoin Metabolism

Stable isotope labeling is a powerful technique for tracing the metabolic fate of lipids like this compound in vivo. ckisotopes.combioscientifica.com This strategy involves introducing atoms with a higher atomic mass (e.g., ¹³C or ²H) into the molecule, which can then be distinguished from their more abundant, lighter counterparts by mass spectrometry. bioscientifica.comnih.gov

Key Isotope Labeling Approaches:

Precursor Labeling: A common method is to administer a stable isotope-labeled precursor, such as ¹³C-labeled heneicosanoic acid. ckisotopes.com This labeled fatty acid enters the body's fatty acid pool and is incorporated into various complex lipids, including triacylglycerols. ckisotopes.com By tracking the appearance of the ¹³C label in different lipid species over time, researchers can map the metabolic pathways of this compound.

Direct Labeled Triacylglycerol Administration: In some studies, a fully or partially labeled triacylglycerol, such as glyceryl tri(oleate-1,2,3,7,8-¹³C₅), is administered. nih.gov This allows for the direct tracking of the absorption, transport, and tissue distribution of the dietary triacylglycerol. nih.gov

Tracer Dilution and Incorporation: The principles of tracer dilution and incorporation are fundamental to these studies. nih.gov Tracer dilution measures the rate at which the labeled compound appears in the bloodstream, providing insights into its release from tissues. nih.gov Tracer incorporation, on the other hand, follows the integration of the labeled precursor into larger molecules, revealing synthesis rates. bioscientifica.com

Analytical Detection:

The detection of these labeled molecules relies heavily on mass spectrometry (MS), often coupled with liquid chromatography (LC) for separation (LC-MS). ckisotopes.combioscientifica.com High-resolution mass spectrometry is particularly advantageous as it can accurately differentiate between labeled and unlabeled lipids, even at very low concentrations. ckisotopes.com

Table 1: Common Stable Isotopes Used in Lipid Metabolism Studies

Isotope Common Precursor Application in this compound Research
¹³C (Carbon-13) ¹³C-Heneicosanoic acid Tracing the carbon skeleton through metabolic pathways, including fatty acid synthesis and incorporation into triacylglycerols. ckisotopes.comfrontiersin.org
²H (Deuterium) ²H-labeled fatty acids Monitoring fatty acid oxidation and transport. bioscientifica.com

Theoretical Modeling and Computational Chemistry of Triacylglycerol Structures

Computational chemistry and theoretical modeling provide invaluable insights into the three-dimensional structure and behavior of triacylglycerols like this compound. rsc.orgrsc.org These methods complement experimental data by predicting molecular conformations and thermodynamic properties. rsc.orgrsc.org

Modeling Approaches:

Coarse-Grained (CG) Models: For large-scale simulations of bulk properties and interactions with other molecules like water, coarse-grained models are employed. rsc.orgrsc.org These models simplify the molecular representation by grouping several atoms into a single "bead," which significantly reduces computational cost. rsc.orgrsc.org This approach is useful for studying phenomena like the self-assembly of triacylglycerols. rsc.org

All-Atom (AA) Molecular Dynamics (MD) Simulations: For detailed analysis of molecular conformation and dynamics, all-atom simulations are used. These simulations treat every atom in the system explicitly, providing a high-resolution view of molecular behavior. rsc.org

Quantum Mechanics (QM): While computationally intensive, QM methods can be used to study the electronic structure and reactivity of specific parts of the triacylglycerol molecule, such as the ester linkages.

Key Findings from Modeling Studies:

Molecular Conformation: Modeling studies have proposed various conformations for triacylglycerols, including the "trident" and "Y-shape" models, which influence how these molecules pack and organize in the liquid and solid states. rsc.org

Thermodynamic Properties: Models have been developed to predict thermodynamic properties such as the enthalpy of fusion and melting points for different polymorphic forms of triacylglycerols. researchgate.net The "Triglyceride Property Calculator" is one such tool based on a semi-empirical model. researchgate.net

Interfacial Behavior: Simulations have been used to study the behavior of triacylglycerols at interfaces, such as an oil-water interface, revealing how the glycerol (B35011) backbone and fatty acid chains orient themselves. rsc.org

Table 2: Comparison of Computational Modeling Techniques for Triacylglycerols

Technique Level of Detail Typical Application Advantages Limitations
Coarse-Grained (CG) Low Bulk properties, self-assembly, large systems. rsc.orgrsc.org Computationally efficient, allows for longer simulation times and larger systems. rsc.orgrsc.org Loss of atomic detail.
All-Atom (AA) High Detailed conformation, dynamics, interactions. rsc.org Provides high-resolution structural and dynamic information. rsc.org Computationally expensive, limited to smaller systems and shorter timescales.

Synthetic Biology Approaches for this compound Production

Synthetic biology offers promising avenues for the sustainable production of specific triacylglycerols like this compound in microbial or plant-based systems. nih.govresearchgate.net This involves the targeted genetic engineering of organisms to enhance the synthesis and accumulation of desired lipids. frontiersin.orgmdpi.com

Key Strategies in Synthetic Biology:

Metabolic Engineering: This involves modifying the host organism's metabolic pathways to channel more precursors towards the synthesis of the target lipid. nih.govmdpi.com For this compound, this would involve engineering the pathways for heneicosanoic acid production.

Heterologous Gene Expression: Genes from other organisms that encode enzymes with desirable properties can be introduced into the production host. researchgate.netfrontiersin.org For example, specific acyltransferases that preferentially incorporate heneicosanoic acid into the glycerol backbone could be expressed. energy.gov

"Push, Pull, and Protect" Strategy: This is a common metabolic engineering strategy that involves:

Pushing carbon flux towards fatty acid synthesis. energy.gov

Pulling fatty acids into triacylglycerol assembly by overexpressing key enzymes like diacylglycerol acyltransferase (DGAT). energy.gov

Protecting the synthesized triacylglycerols from degradation by lipases. energy.gov

Potential Production Hosts:

Yeast (e.g., Yarrowia lipolytica): This oleaginous yeast is a popular chassis for lipid production due to its ability to accumulate high levels of lipids and its well-established genetic tools. nih.govresearchgate.net It has been engineered to produce various unusual fatty acids. nih.gov

Microalgae (e.g., Nannochloropsis oceanica): Microalgae are attractive for their ability to produce lipids from sunlight and carbon dioxide. wur.nl Metabolic modeling and genetic engineering are being used to enhance their lipid production capabilities. wur.nl

Oilseed Crops (e.g., Camelina, Sorghum): Engineering oilseed crops to produce specialty triacylglycerols in their seeds or vegetative tissues is an active area of research. frontiersin.orgenergy.gov This approach aims to create high-value agricultural products. frontiersin.orgenergy.gov

Table 3: Examples of Engineered Hosts for Specialty Lipid Production

Host Organism Engineering Strategy Target Lipid Reference
Yarrowia lipolytica Metabolic engineering, heterologous gene expression. Unusual lipids (e.g., medium-chain, odd-chain fatty acids). nih.govresearchgate.net
Camelina sativa Retransformation with diacylglycerol acetyltransferase (EaDAcT) gene. Acetyl-triacylglycerols with medium-chain fatty acids. nih.gov

Development of Novel Analytical Tools for this compound Research

The accurate identification and quantification of this compound within complex lipid mixtures require advanced analytical techniques. tandfonline.comnih.gov Mass spectrometry-based methods are at the forefront of this research. nih.govoatext.com

Key Analytical Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in lipidomics. nih.govoatext.com

Hydrophilic Interaction Liquid Chromatography (HILIC): Can be used for separating different lipid classes. nih.govoatext.com

Tandem Mass Spectrometry (MS/MS): Provides structural information by fragmenting the parent ion. tandfonline.comacs.org This is crucial for identifying the specific fatty acids present in the triacylglycerol and, in some cases, their position on the glycerol backbone. tandfonline.comacs.org

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Q-TOF mass spectrometers provide highly accurate mass measurements, which aids in the confident identification of lipid species. nih.gov

Shotgun Lipidomics: This approach involves the direct infusion of a lipid extract into the mass spectrometer without prior chromatographic separation. nih.gov It is a high-throughput method for global lipid profiling. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation that can help to resolve isomeric lipids. creative-proteomics.com

Table 4: Advanced Mass Spectrometry Techniques in Triacylglycerol Analysis

Technique Principle Application to this compound
LC-MS/MS Separation by chromatography followed by fragmentation for structural analysis. acs.org Quantification and structural elucidation of this compound in complex biological samples. acs.org
HRMS (e.g., Orbitrap, Q-TOF) Provides highly accurate mass measurements. nih.gov Confident identification of this compound based on its precise molecular weight. nih.gov
Shotgun Lipidomics Direct infusion of lipid extract for high-throughput analysis. nih.gov Rapid screening for the presence of this compound in a large number of samples. nih.gov

Comparative Lipidomics Studies Involving this compound

Comparative lipidomics aims to understand the differences in lipid composition between different organisms, tissues, or conditions. nih.gove-algae.org By including this compound in such studies, researchers can gain insights into its natural occurrence and potential biological roles.

Applications of Comparative Lipidomics:

Species Comparison: Analyzing the lipid profiles of various plants, animals, and microorganisms can reveal the distribution of this compound in nature. For example, comparing the triacylglycerol profiles of different plant-based milks (coconut, almond, soy) with bovine milk has shown significant differences in their molecular species. nih.gov

Tissue-Specific Distribution: Comparing the lipidome of different tissues within an organism can indicate where this compound is synthesized, stored, or utilized.

Disease vs. Healthy States: Comparing the lipid profiles of healthy individuals with those suffering from metabolic diseases could reveal potential associations between this compound levels and disease states.

Authentication and Adulteration: The unique triacylglycerol profile of a food product can be used as a fingerprint for authentication. nih.gov For instance, identifying specific triacylglycerol biomarkers can help detect the adulteration of milk. nih.gov

Methodology:

Untargeted lipidomics using LC-HRMS is a common approach for comparative studies, as it aims to measure as many lipids as possible in an unbiased manner. nih.govnih.gov The large datasets generated are then analyzed using statistical methods like Principal Component Analysis (PCA) to identify significant differences between sample groups. nih.gov

Table 5: Examples of Comparative Lipidomics Studies on Triacylglycerols

Study Subject Key Findings Analytical Technique Reference
Plant-based milks vs. bovine milk Significant differences in triacylglycerol molecular species; identification of biomarkers for milk differentiation. LC-Q-TOF-MS nih.gov
Snow algal blooms Lipid composition varied with life cycle stage and species; dominated by sphingolipids and triacylglycerols. Shotgun lipidomics (HR-MS) e-algae.org
Wildtype vs. mutant cottonseed Altered content and tissue-specific distribution of triacylglycerol molecular species in genetically modified seeds. Mass spectrometry imaging researchgate.net

Table 6: List of Chemical Compounds

Compound Name
This compound
Heneicosanoic acid
Glycerol
¹³C-Heneicosanoic acid
Glyceryl tri(oleate-1,2,3,7,8-¹³C₅)
Diacylglycerol acyltransferase (DGAT)
Acetyl-CoA
Malonyl-CoA
Fatty acyl-CoA
Diacylglycerol
Phospholipids
Sphingolipids
Glycolipids
Cholesterol
Apolipoproteins
Boron trifluoride
Chloroform (B151607)
Hexane

Future Research Directions and Challenges

Elucidating Undiscovered Enzymatic Pathways Related to Triheneicosanoin

The metabolic processing of this compound begins with its hydrolysis into glycerol (B35011) and three molecules of heneicosanoic acid (C21:0). While the general framework for the catabolism of odd-chain fatty acids is established, the specific enzymes that preferentially act on this compound and its constituent fatty acid are not fully characterized.

The degradation of heneicosanoic acid is presumed to follow the canonical beta-oxidation pathway. nih.gov In this process, the fatty acid is shortened sequentially, producing acetyl-CoA in each cycle. nih.gov Due to the odd number of carbon atoms, the final cycle of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govaklectures.com The three-carbon propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle. aklectures.comsketchy.com This conversion is a three-step process involving the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase, which requires biotin (B1667282) (vitamin B7) and cobalamin (vitamin B12) as cofactors. aklectures.comsketchy.comwikipedia.org

However, several questions remain, representing fertile ground for future research:

Lipase (B570770) Specificity: The specific lipases (e.g., pancreatic, hepatic, or lipoprotein lipase) that are most efficient at hydrolyzing this compound have not been identified. Research is needed to determine if the C21:0 chain length influences the rate and specificity of enzymatic cleavage compared to more common even-chain triglycerides.

Alternative Oxidative Pathways: While beta-oxidation is the primary degradation route, other pathways like alpha-oxidation and omega-oxidation may play a role, particularly in certain tissues or pathological conditions. nih.gov Alpha-oxidation, which involves the removal of a single carbon atom from the carboxyl end, has been proposed as a potential mechanism for the endogenous production of some odd-chain fatty acids. researchgate.netmdpi.com Omega-oxidation, occurring in the endoplasmic reticulum, hydroxylates the terminal carbon, potentially increasing water solubility for excretion. nih.gov The relevance of these pathways to heneicosanoic acid metabolism is an open question.

Regulatory Mechanisms: How the metabolism of this compound and other odd-chain fatty acids is regulated at the genetic and hormonal levels is largely unknown. biorxiv.org Future studies could explore how diets containing odd-chain triglycerides influence the expression of key metabolic enzymes.

A summary of the enzymes involved in the known VOMIT pathway for propionyl-CoA conversion is provided below.

EnzymeFunctionCofactor
Propionyl-CoA CarboxylaseAdds a carboxyl group to propionyl-CoABiotin (Vitamin B7)
Methylmalonyl-CoA EpimeraseConverts D-methylmalonyl-CoA to L-methylmalonyl-CoA
Methylmalonyl-CoA MutaseRearranges L-methylmalonyl-CoA to form succinyl-CoACobalamin (Vitamin B12)
Data sourced from multiple references. aklectures.comsketchy.comwikipedia.org

Addressing Analytical Complexities in Diverse Biological Samples

The unique structure of this compound, being a triglyceride with odd-chain fatty acids, makes it a useful tool in analytical chemistry, but its analysis is not without challenges. mdpi.com The primary analytical complexity arises from its physicochemical properties and the intricate nature of the biological matrices in which it is often measured.

One significant challenge is its behavior in chromatographic systems. A study using ultra-high-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS) to analyze triacylglycerols in bovine milk found that this compound was too "sticky" for the column. researchgate.net This resulted in excessive peak tailing, rendering it unsuitable as an internal standard for that specific application and necessitating its elimination from the method. researchgate.net This highlights how the long, saturated C21 chains can lead to undesirable interactions with stationary phases, complicating quantification.

Further complexities include:

Co-elution: In complex lipid mixtures, such as those found in dairy products or biological tissues, there is a high risk of co-elution with other lipid species, particularly other triglycerides with similar partition numbers. researchgate.net Developing chromatographic methods with sufficient resolution to separate this compound from all other sample components is a persistent challenge. researchgate.netmdpi.com

Matrix Effects: Biological samples like plasma, milk, or tissue homogenates contain a multitude of compounds that can interfere with the ionization of this compound in mass spectrometry, either suppressing or enhancing the signal. epa.govnih.gov

Derivatization: For analysis by gas chromatography (GC), this compound must first be hydrolyzed and its constituent fatty acids converted into more volatile fatty acid methyl esters (FAMEs). nrel.govmdpi.com This multi-step sample preparation introduces potential sources of error and variability.

Addressing these challenges requires the continued development of advanced analytical techniques, including multi-dimensional chromatography, novel stationary phases, and improved sample preparation protocols that minimize both analyte loss and matrix interference.

Expanding the Role of this compound as a Lipidomics Standard

This compound has been widely adopted as an internal standard for the quantification of lipids in a variety of research settings. medchemexpress.com Its utility stems from the fact that odd-chain fatty acids are generally found in very low concentrations in most plants and animals, making this compound a non-naturally occurring compound in many sample types. wikipedia.orgmdpi.comaocs.org This minimizes the risk of it being present as an endogenous component in the analyzed sample.

It has been successfully used as an internal standard for:

Quantifying fatty acids in human breast milk and pulverized teeth. nih.govcaymanchem.com

Analyzing triacylglycerols in rat heart tissue. caymanchem.com

Measuring fat content and fatty acid profiles in fish and various food products. epa.govmdpi.commdpi.com

Normalizing data in lipidomics studies of plant seeds. frontiersin.org

The table below summarizes some of the documented applications of this compound as an internal standard.

ApplicationSample MatrixAnalytical Method
Fatty Acid QuantificationHuman Breast MilkNot Specified
Triacylglycerol QuantificationRat HeartNot Specified
Fatty Acid AnalysisPulverized Human TeethGC-MS
Fatty Acid AnalysisFish TissueGC-FID
Fatty Acid ProfilingVarious Food ProductsGC-FID
Lipidomics CorrectionPennycress SeedsESI-MS
Data sourced from multiple references. nih.govmdpi.comcaymanchem.commdpi.comfrontiersin.org

Beyond its current use, there is potential to expand the role of this compound in lipidomics. A significant area of development is its inclusion in retention index systems for liquid chromatography. google.com One patent describes a method using a homologous series of odd-chain triacylglycerols, including this compound (C21:0/C21:0/C21:0), to create a retention index. google.com This system allows for more reliable identification of unknown lipid compounds across different instruments and laboratories by standardizing retention times. google.com

However, for its role to expand, the analytical challenges noted previously, such as its chromatographic "stickiness" in some systems, must be considered and overcome. researchgate.net Future work could focus on developing certified reference materials containing this compound and other odd-chain lipids to improve inter-laboratory data comparability and ensure the accuracy of lipid quantification in clinical and nutritional research.

Mechanistic Investigations into this compound Interactions with Biological Structures

The interaction of triglycerides with biological structures like cell membranes and lipid droplets is fundamental to cellular energy storage and metabolism. frontiersin.org While general principles have been established for common triglycerides, the specific biophysical behavior of this compound is an uninvestigated area.

Triglycerides have very limited solubility within phospholipid bilayers, estimated to be around 3 mol%. nih.gov At higher concentrations, they are sequestered away from the aqueous environment, leading to the formation of nascent lipid droplets between the leaflets of the endoplasmic reticulum membrane. frontiersin.orgnih.gov Coarse-grained molecular dynamics simulations have shown that triglycerides can form stable, lens-like aggregates within the hydrophobic core of a membrane, inducing local curvature. nih.gov

Future mechanistic investigations into this compound should focus on how its unique C21:0 acyl chains influence these interactions:

Membrane Solubility and Perturbation: Does the specific length and saturation of heneicosanoic acid alter the solubility limit of this compound in a phospholipid bilayer compared to triglycerides containing more common C16 or C18 fatty acids? Techniques like neutron spin echo and Langmuir trough rheology could be employed to probe the effects of this compound on the mechanical properties and elasticity of model membranes, similar to studies performed on medium-chain triglycerides. nist.gov

Lipid Droplet Nucleation: The nucleation of lipid droplets is a critical, yet poorly understood, process. Molecular dynamics simulations could be a powerful tool to explore whether the molecular shape and packing properties of this compound favor or hinder the initial steps of lipid droplet formation. researchgate.netbiophysics.org The conformation of triglyceride molecules, which can be broadly classified into shapes like "propeller" or "trident," influences their assembly, and the specific behavior of this compound in this context is unknown. researchgate.net

Interaction with Lipid-Binding Proteins: Many proteins involved in lipid metabolism and transport must bind to the surface of lipid droplets. Future research could investigate whether the presence of this compound at the lipid droplet surface alters the binding affinity or activity of these proteins.

By combining biophysical experiments on model membranes with advanced computational simulations, a detailed picture of how this compound interacts with and influences biological structures can be achieved, providing insight into the broader biophysics of odd-chain triglycerides.

Q & A

Basic: What are the standard protocols for synthesizing triheneicosanoin, and how can purity be validated?

Synthesis typically involves esterification of glycerol with heneicosanoic acid under controlled catalysis (e.g., acid/alkaline conditions or enzymatic methods). Key steps include:

  • Reagent stoichiometry optimization : Adjust molar ratios of glycerol to fatty acids to minimize byproducts .
  • Purification : Column chromatography or recrystallization to isolate this compound from mono-/di-esters .
  • Purity validation : Combine nuclear magnetic resonance (NMR) spectroscopy (to confirm ester bond formation) and mass spectrometry (MS) for molecular weight verification. High-performance liquid chromatography (HPLC) with a refractive index detector can quantify residual impurities .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structural and thermal properties?

  • Structural analysis :
    • ¹H/¹³C NMR : Resolve ester linkages and acyl chain conformation. Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., tetramethylsilane) .
    • Fourier-transform infrared spectroscopy (FTIR) : Identify carbonyl (C=O) stretches (~1740 cm⁻¹) and C-O ester bonds (~1250–1050 cm⁻¹) .
  • Thermal stability : Differential scanning calorimetry (DSC) to analyze melting points and phase transitions. Pair with thermogravimetric analysis (TGA) to assess decomposition thresholds .

Advanced: How can researchers resolve contradictions in this compound’s reported physicochemical properties (e.g., melting points, solubility)?

Contradictions often arise from impurities, polymorphic forms, or measurement variability. Methodological solutions include:

  • Triangulation : Cross-validate results using multiple techniques (e.g., DSC for melting points vs. polarized light microscopy for crystal structure) .
  • Standardized protocols : Adopt IUPAC guidelines for solvent purity, heating rates (e.g., 10°C/min in DSC), and sample preparation (e.g., annealing to ensure consistent crystallinity) .
  • Statistical validation : Apply ANOVA to compare datasets from independent labs, identifying outliers due to instrumental or procedural biases .

Advanced: What experimental design strategies optimize this compound’s synthesis yield while minimizing side reactions?

  • Factorial design of experiments (DOE) : Systematically vary parameters (temperature, catalyst concentration, reaction time) to identify optimal conditions. Response surface methodology (RSM) can model nonlinear interactions .
  • In situ monitoring : Use real-time techniques like attenuated total reflectance (ATR)-FTIR to track esterification progress and terminate reactions at peak yield .
  • Byproduct analysis : Employ gas chromatography-mass spectrometry (GC-MS) to characterize side products (e.g., partial esters) and refine purification steps .

Advanced: How can computational modeling predict this compound’s behavior in lipid bilayer systems?

  • Molecular dynamics (MD) simulations : Use force fields (e.g., CHARMM36 or Martini) to model this compound’s integration into bilayers. Key metrics include lateral diffusion coefficients and membrane thickness changes .
  • Docking studies : Predict interactions with membrane proteins (e.g., receptors or transporters) using software like AutoDock Vina. Validate with experimental techniques like surface plasmon resonance (SPR) .
  • Free energy calculations : Apply umbrella sampling or metadynamics to estimate partitioning coefficients between aqueous and lipid phases .

Basic: What are the best practices for assessing this compound’s stability under varying storage conditions?

  • Accelerated stability testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and NMR .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf life from high-temperature data .
  • Oxidative stability : Measure peroxide value (PV) and thiobarbituric acid-reactive substances (TBARS) to quantify lipid oxidation .

Advanced: How can researchers investigate this compound’s role in modulating membrane fluidity in vitro?

  • Fluorescence anisotropy : Use probes like DPH (1,6-diphenyl-1,3,5-hexatriene) embedded in liposomes containing this compound. Calculate anisotropy values to infer membrane rigidity .
  • Laurdan generalized polarization (GP) : Assess hydration changes in lipid bilayers to detect phase separation or domain formation .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during this compound incorporation into membranes, correlating with fluidity effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.